BenchChemオンラインストアへようこそ!

Docosenoic acid

Nutritional Biochemistry Fatty Acid Metabolism In Vivo Toxicology

Docosenoic acid (CAS 25378-26-1) is a family of C22:1 fatty acids with critical isomer-dependent bioactivity. Cis-isomers (erucic acid) exhibit 83% digestibility & high cardiac lipid deposition; trans-isomers (brassidic acid) show 46% digestibility & reduced toxicity. Choose isomer-specific materials to ensure experimental validity & regulatory compliance. Suitable for analytical standards, lipid metabolism studies, and surfactant synthesis.

Molecular Formula C22H42O2
Molecular Weight 338.6 g/mol
CAS No. 25378-26-1
Cat. No. B1637707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosenoic acid
CAS25378-26-1
Molecular FormulaC22H42O2
Molecular Weight338.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC=CC(=O)O
InChIInChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+
InChIKeyATNNLHXCRAAGJS-QZQOTICOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosenoic Acid CAS 25378-26-1 Technical Specifications and Chemical Identity for Procurement


Docosenoic acid (CAS 25378-26-1) is a 22-carbon monounsaturated very long-chain fatty acid with the molecular formula C₂₂H₄₂O₂ and a molecular weight of 338.6 g/mol [1]. The compound exists as multiple positional and geometric isomers, with the double bond potentially located at the 3rd, 7th, 9th, 11th, or 13th positions from the methyl end [1]. The most common naturally occurring form is (13Z)-docosenoic acid (erucic acid, CAS 112-86-7), found at 20-54% in high erucic acid rapeseed oil and approximately 42% in mustard oil [2]. The trans isomer, (13E)-docosenoic acid (brassidic acid, CAS 506-33-2), is not found in nature [3]. Computed physicochemical properties include a density of 0.891 g/cm³, boiling point of 457.2°C at 760 mmHg, and XLogP3-AA of 10.3, indicating high lipophilicity [1]. The compound is commercially available in various isomerically pure forms for analytical, research, and industrial applications.

Why Generic Substitution of Docosenoic Acid Isomers Fails: Evidence-Based Selection Criteria


Docosenoic acid cannot be treated as a single interchangeable entity across procurement or experimental contexts due to pronounced differences in biological fate, physicochemical behavior, and industrial performance among its specific isomers. The term "docosenoic acid" encompasses a family of C22:1 monounsaturated fatty acids that differ critically in double bond position (e.g., 11-, 13-, 2-position) and geometric configuration (cis vs. trans). These structural variations produce quantifiable divergence in digestibility [1], cardiac lipid accumulation potential [2], tissue incorporation [3], and analytical detection characteristics [4]. For example, cis-13-docosenoic acid (erucic acid) exhibits 83% digestibility and 10-fold higher cardiac lipid deposition compared to its trans isomer brassidic acid (46% digestibility) [1]. Positional isomers such as 11-docosenoic acid (cetoleic acid) demonstrate distinct chromatographic retention behavior requiring isomer-specific analytical standards for accurate quantification [4]. Substituting one docosenoic acid isomer for another without accounting for these documented differences risks invalidating experimental results, compromising product performance specifications, or producing non-compliant regulatory outcomes.

Quantitative Differentiation Evidence for Docosenoic Acid Isomers: Head-to-Head Comparisons for Informed Procurement


Digestibility Differential: Erucic Acid (83%) vs. Brassidic Acid (46%) in Rat Feeding Studies

In a direct head-to-head feeding study in weanling rats, the digestibility of brassidic acid (trans isomer) was measured at 46%, compared to 83% for erucic acid (cis isomer) under identical dietary conditions [1]. The 37 percentage-point difference in digestibility translates to nearly half the bioavailability for the trans isomer. This differential is maintained even when expressed as cardiac lipid accumulation per gram of absorbed fatty acid, where brassidic acid deposition is 10-fold lower than erucic acid after 7 days of feeding [1].

Nutritional Biochemistry Fatty Acid Metabolism In Vivo Toxicology

Tissue-Specific Incorporation: Adipose Tissue Uptake of Erucic Acid vs. Brassidic Acid

Direct comparative studies in rats demonstrate that trans-isomers of erucic acid, specifically brassidic acid, do not incorporate into adipose tissue as effectively as the cis isomer erucic acid [1]. While erucic acid accumulates significantly in adipose tissue, brassidic acid shows substantially lower incorporation and instead undergoes partial metabolic conversion into shorter trans-monoenes, predominantly C18:1 (elaidic acid) [1]. In a 16-week mean-term study, both docosenoic acids incorporated more into heart and adipose tissue lipids than into liver lipids, but for each organ the percentage of brassidic acid was consistently lower than that of erucic acid [2].

Lipid Metabolism Adipose Tissue Biology Fatty Acid Distribution

Cardiotoxic Potential: Quantitative Differential in Cardiac Lipid Accumulation

Multiple direct comparative studies consistently demonstrate that trans-isomers of erucic acid, including brassidic acid, do not cause as high an accumulation of lipids and docosenoic acids in cardiac tissue as the cis isomer erucic acid [1][2]. In weanling rats fed diets containing equal amounts of C22:1 from different sources for 7 days, the amount of brassidic acid found in cardiac lipids, calculated per gram of absorbed fatty acid, was 10 times less than that of erucic acid [1]. This 10-fold differential in cardiac lipid deposition has led to the conclusion that brassidic acid does not appear to possess the same heart pathogenic potency as erucic acid [2].

Cardiotoxicology Lipidosis Assessment Food Safety Evaluation

Industrial Application Differentiation: Renewable Surfactant Synthesis from Docosenoic Acid

Patent documentation demonstrates that docosenoic acid can be chemically derivatized into viscoelastic surfactants with quantifiable performance advantages in ultra-high-temperature emulsified acid systems. Specifically, docosenoic acid acyl propyl dimethyl tertiary amine reacted with halogenated compounds produces surfactants with varying numbers of hydrophobic tail chains (1, 2, or 3 chains) [1]. These docosenoic acid-derived surfactants, when formulated at 4 parts by weight with sorbitan fatty acid ester polyoxyethylene ether, corrosion inhibitor, iron ion stabilizer, and hydrochloric acid, enable emulsified acid systems resistant to ultra-high temperatures while maintaining low viscosity and low corrosion properties [1]. Unlike petroleum-derived surfactants, docosenoic acid offers a renewable, bio-based feedstock advantage while delivering comparable or superior performance in extreme conditions [2].

Green Chemistry Surfactant Engineering Petroleum Engineering

Chromatographic Differentiation: Kovats Retention Index for Isomer Identification

Analytical differentiation among docosenoic acid positional isomers is enabled by gas chromatography retention indices. 13-Docosenoic acid exhibits a Kovats Retention Index of 2516 on HP-5MS capillary column [1]. This value enables unambiguous identification and quantification of 13-docosenoic acid in complex biological or industrial matrices when proper analytical standards are employed. The existence of multiple positional isomers (including 11-docosenoic acid, cetoleic acid, CAS 1002-96-6 ) with distinct chromatographic behaviors means that isomer-specific standards are essential for accurate analysis; generic docosenoic acid cannot substitute for isomer-pure reference materials without risking misidentification and quantification errors.

Analytical Chemistry GC-MS Analysis Fatty Acid Profiling

Natural Abundance vs. Synthetic Origin: Erucic Acid Content in Brassica Oils vs. Brassidic Acid Absence

Erucic acid (cis-13-docosenoic acid) occurs naturally in significant quantities in Brassicaceae family oils, with documented content ranging from 20% to 54% in high erucic acid rapeseed oil and approximately 42% in mustard oil [1][2]. Some Brassica cultivars can contain up to 40-50% erucic acid in their recovered oil [2]. In contrast, brassidic acid (trans-13-docosenoic acid) is not found in nature and must be produced synthetically, typically through hydrogenation of erucic acid-containing oils [3]. This fundamental difference in natural occurrence has profound implications for regulatory status, with cis-13-docosenoic acid being subject to food oil content restrictions in many jurisdictions (e.g., ≤2% erucic acid in edible oils in the EU), while the trans isomer is not encountered in natural food matrices [3].

Natural Products Chemistry Lipidomics Plant Biochemistry

Optimal Application Scenarios for Docosenoic Acid Isomers Based on Quantitative Evidence


Cardiotoxicity Screening and Safety Pharmacology Studies

For research programs evaluating fatty acid-induced cardiac lipidosis, erucic acid (cis-13-docosenoic acid) serves as a validated positive control compound due to its documented 10-fold higher cardiac lipid accumulation compared to brassidic acid [1]. In weanling rat models, 7-day feeding of erucic acid-containing diets produces quantifiable cardiac triglyceride and phospholipid deposition that can be used to benchmark protective interventions or screen for cardiotoxic liability of novel fatty acid derivatives [1]. Conversely, brassidic acid provides a low-toxicity comparator with 83% lower digestibility and substantially attenuated cardiac effects, enabling researchers to isolate structure-activity relationships specific to cis-unsaturated long-chain fatty acids [2].

Renewable Surfactant Synthesis for High-Temperature Oilfield Applications

Docosenoic acid (specifically as the acyl chloride or amine derivative) is utilized in the synthesis of viscoelastic surfactants for ultra-high-temperature emulsified acid systems in petroleum engineering [1]. When derivatized to docosenoic acid acyl propyl dimethyl tertiary amine and reacted with halogenated compounds, the resulting surfactant—formulated at 4 parts by weight with sorbitan fatty acid ester polyoxyethylene ether and hydrochloric acid—produces emulsified acid systems that maintain stability under extreme thermal conditions while exhibiting low viscosity and low corrosion properties [1]. This application leverages the long C22 hydrophobic chain length of docosenoic acid to achieve performance characteristics comparable to petroleum-derived surfactants while offering a renewable, bio-based alternative that aligns with corporate sustainability procurement mandates.

Analytical Reference Standard for Fatty Acid Profiling by GC-MS

Analytical laboratories performing fatty acid methyl ester (FAME) profiling in biological samples, food oils, or industrial feedstocks require isomerically pure docosenoic acid standards for accurate identification and quantification. The certified purity reference material for cis-13-docosenoic acid, with a certified purity of 99.9% ± 0.4% (k=2) as established by the National Institute of Metrology of China, provides a traceable calibration standard for GC and titration methods [1]. The Kovats Retention Index of 2516 on HP-5MS column provides an orthogonal identification marker for 13-docosenoic acid, enabling unambiguous discrimination from co-eluting positional isomers such as 11-docosenoic acid (cetoleic acid) that would otherwise confound quantitative analysis [2].

Nutritional and Metabolic Fate Studies Requiring Defined Bioavailability

Investigators studying fatty acid absorption, metabolism, or tissue partitioning must select docosenoic acid isomers based on their documented differential bioavailability. For studies requiring high systemic exposure, erucic acid provides 83% digestibility and substantial adipose tissue incorporation [1][2]. For investigations where low systemic bioavailability is desired—such as studies of non-absorbable lipid-based drug delivery excipients or topical formulations where systemic absorption must be minimized—brassidic acid offers 46% digestibility and 10-fold lower cardiac deposition [1]. This 37 percentage-point differential in absorption enables researchers to tailor pharmacokinetic properties by isomer selection alone, without requiring formulation modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docosenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.